molecular formula C15H12Cl2N2O4 B5263253 2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide

2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B5263253
M. Wt: 355.2 g/mol
InChI Key: BTLXJSVWIFKTQY-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with dichloro and nitro groups, and an acetamide moiety attached to a methylphenyl group

Properties

IUPAC Name

2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-9-3-2-4-11(5-9)18-14(20)8-23-15-12(17)6-10(16)7-13(15)19(21)22/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLXJSVWIFKTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2,4-dichloro-6-nitrophenol.

    Etherification: The nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichloro-6-nitrophenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is reacted with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), elevated temperatures.

    Hydrolysis: Acidic or basic conditions, water or aqueous solvents.

Major Products Formed

    Reduction: 2-(2,4-dichloro-6-aminophenoxy)-N-(3-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2,4-dichloro-6-nitrophenoxy)acetic acid and 3-methylaniline.

Scientific Research Applications

2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases. It may act as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:

    2-(2,4-dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.

    2-(2,4-dichloro-6-nitrophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    N-(3-methylphenyl)acetamide: A simpler acetamide derivative with different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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